4-Fluorophenylsulfur Pentafluoride

Description

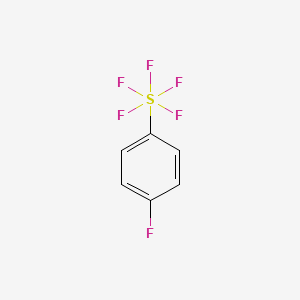

4-Fluorophenylsulfur pentafluoride (CAS: 1063625-86-4) is an organosulfur compound with the molecular formula C₆H₄F₆S and a molecular weight of 222.15 g/mol. It is characterized by a sulfur atom bonded to five fluorine atoms and a 4-fluorophenyl group. This compound is commercially available with a purity ≥98.0% and is primarily used in specialized chemical synthesis and materials science research . Its structure combines the electron-withdrawing effects of fluorine and the aromatic stability of the phenyl ring, making it reactive in fluorination and substitution reactions.

Properties

IUPAC Name |

pentafluoro-(4-fluorophenyl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6S/c7-5-1-3-6(4-2-5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGBRJOSPNBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631320 | |

| Record name | 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063625-86-4, 1422-39-5 | |

| Record name | 1-Fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluorophenylsulfur Pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Fluorophenylsulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorophenylsulfur Pentafluoride can be synthesized through several methods, including the fluorination of phenylsulfur pentafluoride using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3). The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar fluorination techniques but with optimized reaction conditions to ensure high yield and purity. The process involves the use of specialized equipment to handle fluorinating agents safely and efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylsulfur Pentafluoride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylsulfur hexafluoride (C6H4F6S2) under specific conditions.

Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Phenylsulfur hexafluoride (C6H4F6S2): from oxidation.

Hydroxylated or aminated derivatives: from substitution reactions.

Scientific Research Applications

Chemical Properties and Reactions

The compound exhibits several notable chemical behaviors:

- Oxidation : Can be oxidized to form phenylsulfur hexafluoride (CHFS).

- Reduction : Can undergo reduction reactions using lithium aluminum hydride (LiAlH).

- Substitution : The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Chemistry

In the field of chemistry, 4-Fluorophenylsulfur Pentafluoride serves as a reagent for synthesizing complex fluorinated compounds. It is particularly valuable in studying fluorine chemistry due to its ability to act as a fluorinating agent, facilitating the transfer of fluorine atoms to other molecules .

Biology

The compound has been utilized in biochemical assays to investigate the effects of fluorinated molecules on biological systems. Its unique properties allow researchers to explore the interactions between fluorinated compounds and biological targets, potentially leading to insights into drug design and molecular biology .

Medicine

Research is ongoing into the potential use of this compound as a pharmaceutical intermediate. Its role in drug delivery systems is being explored, particularly in formulations that require enhanced stability or bioactivity due to the presence of fluorine atoms .

Industry

In industrial applications, this compound is involved in the development of advanced materials and fluorinated polymers. Its ability to introduce sulfur pentafluoride groups into various organic molecules makes it useful in creating new materials with desirable properties .

Case Study 1: Bioconjugation Techniques

A study investigated the use of this compound as a radioprosthetic group for bioconjugation. The compound was conjugated with N-acyl-L-tyrosine methylamide under semi-aqueous conditions, yielding a product conversion of approximately 5% within 30 minutes. This study highlighted the potential for using fluorinated compounds in radiolabeling techniques for biomedical applications .

Case Study 2: Oxidative Fluorination Reactions

In another research effort, this compound was employed as an oxidative fluorination reagent for selenium and tellurium compounds. The reactions demonstrated high efficiency, converting diphenyl ditellurides into neutral organofluorine species with excellent yields. This application showcases the versatility of the compound in facilitating complex chemical transformations .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Reagent for synthesis | Facilitates formation of complex fluorinated compounds |

| Biology | Biochemical assays | Investigates effects on biological systems |

| Medicine | Pharmaceutical intermediate | Potential roles in drug delivery systems |

| Industry | Material development | Introduces SF groups into organic molecules |

Mechanism of Action

The mechanism by which 4-Fluorophenylsulfur Pentafluoride exerts its effects depends on the specific application. In chemical reactions, it typically acts as a fluorinating agent, transferring fluorine atoms to other molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Bromo and Nitro Derivatives

4-Bromophenylsulfur Pentafluoride

- Molecular Formula : C₆H₄BrF₅S

- Molecular Weight : 283.03 g/mol

- CAS: Not explicitly provided, but market reports indicate its use in electronics and polymer industries .

- Key Differences :

- The bromine atom introduces greater polarizability compared to fluorine, enhancing electrophilic reactivity.

- Higher molecular weight (283.03 vs. 222.15) results in lower volatility.

3-Nitrophenylsulfur Pentafluoride (CAS: 2613-26-5) and 4-Nitrophenylsulfur Pentafluoride (CAS: 2613-27-6)

- Molecular Formula: C₆H₄F₅NO₂S

- Molecular Weight : 249.16 g/mol

- Applications include agrochemical intermediates and energetic materials due to nitro group stability .

Aliphatic vs. Aromatic Sulfur Pentafluorides

Aliphatic derivatives, such as alkylsulfur pentafluorides (e.g., CF₃SF₅), exhibit distinct properties:

Phenylsulfur Pentafluoride (Parent Compound)

- Molecular Formula : C₆H₅F₅S

- Molecular Weight : 204.16 g/mol (vs. 222.15 for 4-fluoro derivative)

- CAS : 2557-81-5 .

- Key Differences :

- The absence of a fluorine substituent on the phenyl ring reduces electron-withdrawing effects, making it less reactive in fluorination reactions.

- Lower molecular weight increases volatility, impacting handling requirements.

Table 1: Key Properties of Selected Sulfur Pentafluoride Derivatives

Biological Activity

4-Fluorophenylsulfur pentafluoride (4-FPhSF5) is a compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores its biological activity, synthesis, and implications in various fields.

This compound features a sulfur atom bonded to five fluorine atoms, making it a highly electronegative compound. This structure contributes to its lipophilicity and electron-withdrawing characteristics, which are essential for its biological interactions. The compound can be synthesized through oxidative fluorination methods, which have been optimized for efficiency and yield .

The biological activity of 4-FPhSF5 is largely attributed to its ability to interact with various biological targets, particularly in the central nervous system. Research indicates that compounds with the pentafluorosulfanyl group exhibit enhanced affinity for serotonin receptors (5-HT2b, 5-HT2c, and 5-HT6) compared to their non-fluorinated counterparts . This suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Case Studies

- Neuropharmacological Studies : In a study examining the effects of pentafluorosulfanyl analogs on serotonin receptor activity, 4-FPhSF5 demonstrated significant binding affinity, indicating its potential as a lead compound for developing new antidepressants .

- Toxicological Assessments : Toxicological evaluations revealed that while 4-FPhSF5 exhibits promising pharmacological properties, it also poses risks associated with high fluorine content. Studies showed that exposure could lead to cellular stress responses in certain mammalian cell lines .

Table 1: Binding Affinity of 4-FPhSF5 to Serotonin Receptors

Environmental Impact

The environmental implications of using compounds like 4-FPhSF5 are significant due to their persistence and potential bioaccumulation. Studies suggest that while these compounds can be beneficial in controlled settings, their release into the environment could disrupt ecological balances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.